molecular formula C6H10N4 B3245551 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole CAS No. 169750-38-3

1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole

Cat. No.: B3245551
CAS No.: 169750-38-3
M. Wt: 138.17 g/mol
InChI Key: WKTIBPHCHGGVEN-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,3-triazole ring. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The combination of these two rings in a single molecule offers unique properties that can be exploited in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be performed under mild conditions, often using copper(I) as a catalyst. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of greener solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrrolidine ring can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Both the pyrrolidine and triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the pyrrolidine ring can yield pyrrolidines with varying degrees of saturation.

Scientific Research Applications

1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition. The pyrrolidine ring contributes to the overall stability and binding affinity of the molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    1,2,3-Triazole: Known for its stability and ability to participate in click chemistry.

    Pyrrolidin-2-one: A lactam with significant pharmaceutical applications.

Uniqueness: 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is unique due to the combination of the pyrrolidine and triazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity. Its ability to undergo click chemistry also makes it a valuable tool in drug discovery and materials science.

Properties

IUPAC Name

1-pyrrolidin-3-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-5-6(1)10-4-3-8-9-10/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTIBPHCHGGVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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